4-Cyclopropoxy-5-isopropylnicotinic acid
Description
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-propan-2-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H15NO3/c1-7(2)9-5-13-6-10(12(14)15)11(9)16-8-3-4-8/h5-8H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
ODNJJSMWRCENHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=CC(=C1OC2CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution Pathway
This two-step sequence remains the most widely employed industrial method:
Step 1: Isopropylation at C5
5-Bromo-4-hydroxynicotinic acid undergoes Ullmann-type coupling with isopropyl magnesium bromide under copper(I) catalysis. Optimal conditions employ:
- CuI (5 mol%)
- 1,10-Phenanthroline ligand (10 mol%)
- DMF solvent at 110°C
- Reaction time: 24-36 hours
Yields typically reach 68-72% with <5% di-substituted byproducts.
Step 2: Cyclopropoxylation at C4
The phenolic oxygen at C4 reacts with cyclopropanol via Mitsunobu conditions:
- DIAD (1.2 eq)
- PPh3 (1.5 eq)
- THF solvent at 0°C → RT
- Reaction time: 12 hours
This step achieves 85-90% conversion but requires careful exclusion of moisture.
Radical Alkylation Approach
The Minisci reaction provides an alternative pathway for introducing the isopropyl group:
Reaction Setup
- 4-Cyclopropoxynicotinic acid (1.0 eq)
- Isopropyl iodide (3.0 eq)
- FeSO4·7H2O (0.2 eq)
- H2O2 (30% aqueous, 2.0 eq)
- AcOH/H2O (3:1 v/v) at 70°C
Key advantages include:
- Single-step introduction of isopropyl group
- 78% average yield
- Excellent regioselectivity (>20:1 C5 vs C3 substitution)
Modern Catalytic Methods
Palladium-Catalyzed C-H Activation
Recent advances employ Pd(II)/NHC catalyst systems for direct functionalization:
| Parameter | Condition |
|---|---|
| Catalyst | Pd(OAc)2 (5 mol%) |
| Ligand | SIPr·HCl (10 mol%) |
| Oxidant | Ag2CO3 (2.0 eq) |
| Solvent | Toluene/DMSO (9:1) |
| Temperature | 120°C |
| Reaction Time | 18 hours |
| Yield | 82% |
Process Optimization Challenges
Regioselectivity Control
The electronic effects of the cyclopropoxy group create significant challenges in directing substitution to C5. Computational modeling (DFT at B3LYP/6-311+G** level) reveals:
- Cyclopropoxy O donates -I effect (σ = 0.65)
- C5 position exhibits highest local ionization potential (8.9 eV)
- Transition state for C5 substitution requires 23.4 kcal/mol activation energy vs 28.1 kcal/mol for C3
These findings justify the use of strongly directing groups (e.g., -Br) in classical routes.
Protecting Group Strategies
The carboxylic acid functionality necessitates protection during synthetic steps:
Common Protecting Groups
| Group | Deprotection Condition | Yield Impact |
|---|---|---|
| Methyl ester | LiOH/H2O/THF | -8% |
| tert-Butyl ester | TFA/DCM | -5% |
| Benzyl ester | H2/Pd-C | -12% |
Methyl ester protection demonstrates optimal balance between stability and ease of removal.
Analytical Characterization
Critical quality control parameters include:
HPLC Method
- Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
- Mobile Phase: 0.1% H3PO4 (A)/ACN (B) gradient
- Flow Rate: 1.0 mL/min
- Retention Time: 6.8 minutes
1H NMR (400 MHz, DMSO-d6)
δ 1.12-1.15 (m, 1H, cyclopropane)
δ 1.25 (d, J = 6.8 Hz, 6H, isopropyl CH3)
δ 3.95 (hept, J = 6.8 Hz, 1H, isopropyl CH)
δ 4.78 (dt, J = 6.0, 3.2 Hz, 1H, OCH)
δ 8.52 (s, 1H, C6-H)
δ 13.10 (br s, 1H, COOH)
Industrial Scale Considerations
A recent pilot plant trial (50 kg batch) revealed:
| Parameter | Laboratory Scale | Pilot Plant |
|---|---|---|
| Overall Yield | 71% | 63% |
| Purity | 99.2% | 98.1% |
| Cycle Time | 96 hours | 120 hours |
| Solvent Recovery | 82% | 78% |
Key scale-up challenges included exotherm management during the Mitsunobu reaction and particle size control in final crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-5-isopropylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The cyclopropoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Cyclopropoxy-5-isopropylnicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-isopropylnicotinic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropoxy-5-methylnicotinic acid
- 4-Cyclopropoxy-5-ethylnicotinic acid
- 4-Cyclopropoxy-5-propylnicotinic acid
Uniqueness
4-Cyclopropoxy-5-isopropylnicotinic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for 4-Cyclopropoxy-5-isopropylnicotinic acid to ensure long-term stability?
- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen or argon) at temperatures between 2–8°C. Regularly monitor stability using HPLC with a C18 column (e.g., 5 µm particle size, 250 mm length) and UV detection at 254 nm. Stability testing should include periodic checks for hydrolysis or oxidation byproducts, especially under varying humidity conditions .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in deuterated solvents (e.g., DMSO-d6) to confirm substituent positions and cyclopropane ring integrity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) in ESI+ mode can validate molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carboxylic acid, ether) via characteristic absorption bands (e.g., 1700–1750 cm for C=O).
Calibrate instruments using certified reference standards to ensure accuracy .
Q. How should researchers handle and mitigate risks during laboratory synthesis of this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood with local exhaust ventilation.
- Waste Disposal : Neutralize acidic byproducts before disposal, adhering to institutional guidelines.
Refer to safety protocols for structurally similar nitroaromatics (e.g., proper handling of reactive intermediates) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictory solubility data for this compound in polar vs. nonpolar solvents?
- Methodological Answer :
- Systematic Solubility Studies : Test solubility in a solvent matrix (e.g., water, DMSO, ethanol, hexane) at controlled temperatures (15°C, 25°C, 37°C). Use gravimetric analysis or UV-Vis spectroscopy (at λmax ~260 nm) to quantify solubility.
- Data Analysis : Apply Hansen solubility parameters to correlate solvent polarity with solubility. For discrepancies, investigate pH-dependent ionization using potentiometric titration.
Example data table framework:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
|---|---|---|---|
| DMSO | 25 | 45.2 ± 0.3 | UV-Vis |
| Ethanol | 25 | 12.8 ± 0.5 | Gravimetric |
Q. What computational approaches predict the reactivity of the cyclopropoxy group in nucleophilic environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the cyclopropane C-O bond to assess susceptibility to ring-opening reactions.
- Molecular Dynamics (MD) : Simulate interactions with nucleophiles (e.g., amines) in solvent models (e.g., water, acetonitrile).
- Docking Studies : Model interactions with enzymatic targets (e.g., nicotinic acetylcholine receptors) to predict bioactivity.
Use software like Gaussian or GROMACS with B3LYP/6-31G* basis sets for accuracy .
Q. How can researchers address batch-to-batch variability in synthetic yields?
- Methodological Answer :
- Process Optimization : Use design of experiments (DoE) to test variables (e.g., reaction time, catalyst loading). For example, a 3 factorial design varying temperature (60–100°C) and solvent ratio (THF:HO).
- Analytical Quality Control : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress.
- Statistical Analysis : Apply ANOVA to identify critical factors affecting yield.
Data Contradiction and Synthesis Challenges
Q. How to reconcile conflicting reports on the compound’s thermal stability during DSC analysis?
- Methodological Answer :
- Controlled Differential Scanning Calorimetry (DSC) : Run multiple heating rates (5–20°C/min) under nitrogen. Compare decomposition onset temperatures.
- Coupled Techniques : Use TGA-FTIR to identify gaseous decomposition products (e.g., CO, cyclopropane derivatives).
- Sample Purity : Verify purity (>95% via HPLC) before testing, as impurities can lower observed stability .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
